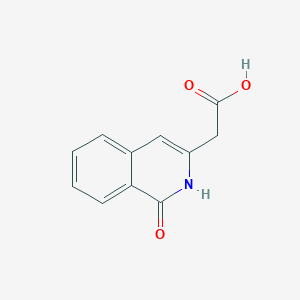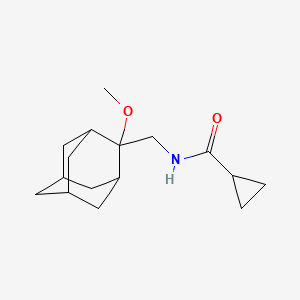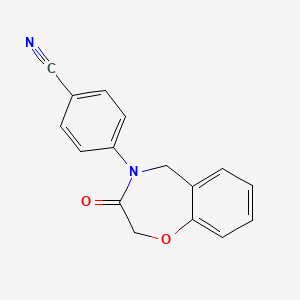
3-Ciclopropil-1-prop-2-inilquinazolina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities and pharmaceutical relevance.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor that plays a crucial role in regulating cellular responses to sphingosine-1-phosphate, a bioactive lipid mediator.
Mode of Action
3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione interacts with S1PR2 by binding to it . This interaction results in changes in the receptor’s activity, which can influence various cellular processes.
Biochemical Pathways
The interaction of 3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione with S1PR2 affects the sphingosine-1-phosphate signaling pathway . This pathway plays a key role in regulating a variety of cellular processes, including cell growth, survival, and migration.
Result of Action
The binding of 3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione to S1PR2 can lead to changes in cellular processes regulated by the sphingosine-1-phosphate signaling pathway . The specific molecular and cellular effects can vary depending on the cell type and the context in which the interaction occurs.
Análisis Bioquímico
Biochemical Properties
3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione has been found to interact with sphingosine-1-phosphate receptor 2 (S1PR2) . This interaction suggests that the compound may play a role in the regulation of various biochemical reactions involving this receptor.
Cellular Effects
Its interaction with S1PR2 suggests that it may influence cell function by modulating the activity of this receptor .
Molecular Mechanism
Its binding to S1PR2 suggests that it may exert its effects at the molecular level through this interaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, often using aniline and ethyl glyoxalate as substrates.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields by using microwave irradiation.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance reaction rates and efficiency.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione may involve large-scale application of the above synthetic methods, with optimizations for cost-effectiveness and yield. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Comparación Con Compuestos Similares
3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.
Quinolines and quinolones: These compounds have a similar heterocyclic structure and are known for their antimicrobial and anticancer properties.
List of Similar Compounds
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Doxazosin: Used for the treatment of hypertension and urinary retention associated with benign prostatic hyperplasia.
Erlotinib: Used for the treatment of non-small cell lung cancer and pancreatic cancer.
Gefitinib: Used for the treatment of non-small cell lung cancer.
Propiedades
IUPAC Name |
3-cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-9-15-12-6-4-3-5-11(12)13(17)16(14(15)18)10-7-8-10/h1,3-6,10H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSVCMBGJXRWAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=O)N(C1=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2409045.png)
![N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409046.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2409047.png)
![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2409048.png)


![6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2409054.png)
![3-Tert-butyl-6-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2409055.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2409057.png)




